
Resiniferatoxin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Resiniferatoxin, also known as this compound, is a naturally occurring chemical compound found in the latex of the Euphorbia resinifera plant. It is a potent analog of capsaicin, the active component in chili peppers, and is known for its extreme pungency and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Resiniferatoxin involves multiple steps, starting from the extraction of the latex from Euphorbia resinifera. The key steps include:
Isolation of the core structure: The core structure is isolated through a series of extraction and purification steps.
Functional group modifications: Various functional groups are introduced or modified using specific reagents and conditions.
Final coupling: The final step involves coupling the core structure with 2-(4-hydroxy-3-methoxyphenyl)acetate under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized facilities equipped to handle the complex synthesis and purification processes. The production involves large-scale extraction, chemical synthesis, and rigorous quality control to ensure the purity and potency of the final product.
化学反应分析
Types of Reactions
Resiniferatoxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
科学研究应用
Resiniferatoxin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of capsaicin analogs.
Biology: Investigated for its effects on sensory neurons and pain pathways.
Medicine: Explored as a potential therapeutic agent for pain management, particularly in conditions involving chronic pain.
Industry: Utilized in the development of new analgesic drugs and as a tool in neurobiological research.
作用机制
Resiniferatoxin exerts its effects by binding to the transient receptor potential vanilloid 1 (TRPV1) receptor, a protein found on sensory neurons. This binding leads to the activation of the receptor, resulting in the influx of calcium ions and subsequent neuronal excitation. The prolonged activation of TRPV1 by this compound ultimately leads to desensitization and reduced sensitivity to pain.
相似化合物的比较
Similar Compounds
Capsaicin: The active component in chili peppers, known for its pungency and ability to activate TRPV1 receptors.
Dihydrocapsaicin: A less potent analog of capsaicin with similar biological activity.
Nonivamide: A synthetic analog of capsaicin used in topical pain relief products.
Uniqueness of Resiniferatoxin
This compound is unique due to its extreme potency and prolonged activation of TRPV1 receptors compared to other capsaicin analogs. This makes it a valuable tool in research and potential therapeutic applications for managing chronic pain.
属性
分子式 |
C37H40O9 |
|---|---|
分子量 |
628.7 g/mol |
IUPAC 名称 |
[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-methoxyphenyl)acetate |
InChI |
InChI=1S/C37H40O9/c1-21(2)35-17-23(4)37-27(33(35)44-36(45-35,46-37)19-24-9-7-6-8-10-24)14-26(18-34(41)30(37)13-22(3)32(34)40)20-43-31(39)16-25-11-12-28(38)29(15-25)42-5/h6-15,23,27,30,33,38,41H,1,16-20H2,2-5H3/t23-,27+,30-,33-,34-,35-,36?,37-/m1/s1 |
InChI 键 |
DSDNAKHZNJAGHN-IHCAYWNCSA-N |
手性 SMILES |
C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
规范 SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Pictograms |
Corrosive; Acute Toxic |
同义词 |
eciniferatoxin resiniferatoxin RTX diterpene |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


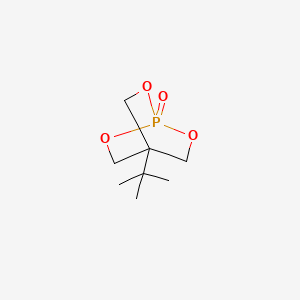
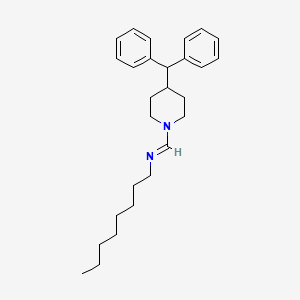


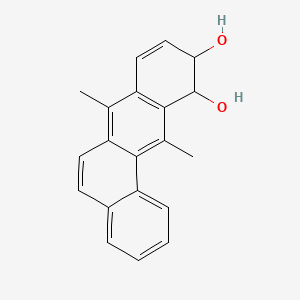
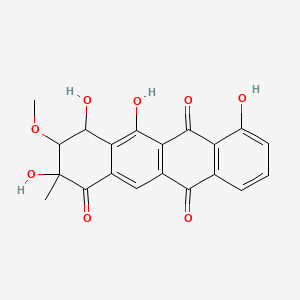
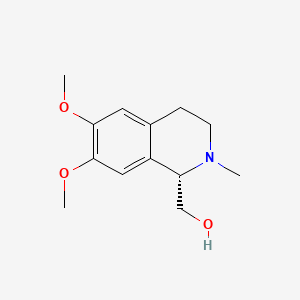

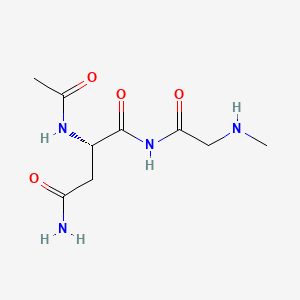
![7-[(2-Benzyl-3-sulfanylpropanoyl)amino]heptanoic acid](/img/structure/B1210883.png)
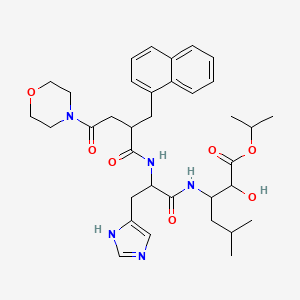
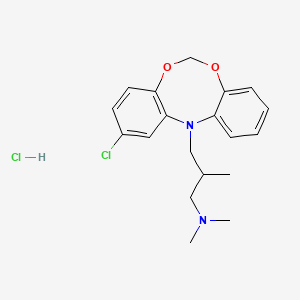
![Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B1210888.png)

